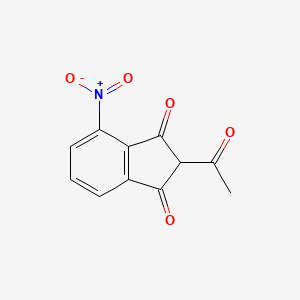

2-Acetyl-4-nitroindan-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyl-4-nitroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZUSQXEYYPINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370647 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25125-04-6 | |

| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-nitroindan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-4-nitroindan-1,3-dione, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-nitroindan-1,3-dione, followed by its C-acylation to yield the final product. This document details the experimental protocols, relevant quantitative data, and a visualization of the synthetic pathway.

Chemical Properties and Data

A summary of the key chemical properties for the target compound and its precursor is provided below for quick reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Nitroindan-1,3-dione | C₉H₅NO₄ | 191.14 | 4535-07-3 |

| This compound | C₁₁H₇NO₅ | 233.18 | 25125-04-6[1] |

Synthetic Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of 4-nitroindan-1,3-dione from 3-nitrophthalic acid. The subsequent step is the C-acylation of the 4-nitroindan-1,3-dione intermediate.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitroindan-1,3-dione

General Procedure (based on analogous syntheses):

-

A mixture of 3-nitrophthalic acid and malonic acid is prepared in a suitable reaction vessel.

-

Acetic anhydride is added as both a reagent and a solvent.

-

The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization reactions.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude 4-nitroindan-1,3-dione is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Step 2: Synthesis of this compound

The C-acylation of 4-nitroindan-1,3-dione at the 2-position can be accomplished using acetic anhydride. The following is a general procedure adapted from a method for the C-acylation of various 1,3-indandiones.

General Experimental Procedure:

-

To a solution of 4-nitroindan-1,3-dione in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data

Detailed quantitative data for the synthesis of this compound is limited in the available literature. However, for the C-acylation of 4-nitro-2,3-dihydro-1H-indene-1,3-dione with other carboxylic acids, high yields have been reported. For instance, the reaction with isovaleric acid yielded the corresponding 2-acyl derivative in 93% yield, and with phenylacetic acid, the yield was 95%.

Characterization Data

While specific NMR data for this compound is not provided in the searched literature, the following are representative ¹H NMR chemical shifts for a similar compound, 2-(3-Methylbutanoyl)-4-nitro-1H-indene-1,3(2H)-dione, in CDCl₃: δ 8.13 – 7.79 (m, 3H), 2.89 (dd, J = 7.90, 7.26 Hz, 2H), 2.23 (dp, J = 13.67, 6.83 Hz, 1H), 1.04 (dd, J = 6.67, 2.70 Hz, 6H). For another analogue, 2-(2-phenylacetyl)-4-nitro-1H-indene-1,3(2H)-dione, the ¹H NMR (CDCl₃) signals are: δ 8.14 – 7.82 (m, 3H), 7.48 – 7.26 (m, 5H), 4.28 ppm (d, J = 6.4 Hz, 2H). It is expected that the ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons of the nitroindan-1,3-dione core and a singlet for the acetyl methyl group.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-4-nitroindan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Acetyl-4-nitroindan-1,3-dione, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to present a predictive but thorough profile.

Core Chemical Properties

This compound is a derivative of indan-1,3-dione, characterized by the presence of an acetyl group at the 2-position and a nitro group on the aromatic ring. These functional groups are expected to significantly influence its chemical reactivity and biological activity.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₇NO₅ | Calculated |

| Molecular Weight | 233.18 g/mol | Calculated |

| CAS Number | 25125-04-6 | Registry Number |

| Appearance | Expected to be a crystalline solid. | Analogy |

| Melting Point | 145-148 °C | Literature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetone. Limited solubility in water is anticipated. | Analogy |

Spectroscopic and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | m | 2H | Aromatic protons (ortho to NO₂) |

| ~7.8 - 8.0 | m | 1H | Aromatic proton (para to NO₂) |

| ~2.5 | s | 3H | Acetyl (CH₃) protons |

| ~4.0 | s | 1H | Methine proton (C2-H) |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| ~200-205 | Carbonyl carbons (C1 & C3) |

| ~195 | Acetyl carbonyl carbon |

| ~145-150 | Aromatic carbon attached to NO₂ |

| ~125-140 | Other aromatic carbons |

| ~60-65 | Methine carbon (C2) |

| ~30 | Acetyl methyl carbon |

Infrared (IR) Spectroscopy (Predicted)

As a β-diketone, this compound can exist in keto-enol tautomeric forms, which will be reflected in its IR spectrum.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-2400 (broad) | O-H stretch (intramolecular hydrogen bond in enol form) |

| ~1740, ~1710 | C=O stretch (asymmetric and symmetric stretching of the dione in keto form) |

| ~1680 | C=O stretch (acetyl group) |

| ~1600 | C=C stretch (in enol form) |

| ~1520, ~1340 | N-O stretch (asymmetric and symmetric stretching of the nitro group) |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z Value | Interpretation |

| ~233 | [M]⁺, Molecular ion peak |

| ~191 | [M - CH₂CO]⁺, Loss of ketene from the acetyl group |

| ~187 | [M - NO₂]⁺, Loss of the nitro group |

| ~146 | Fragmentation of the indan-1,3-dione ring |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound, based on established methodologies for analogous compounds.

Synthesis of this compound

This proposed two-step synthesis involves the nitration of a commercially available starting material followed by acylation.

Step 1: Synthesis of 4-Nitroindan-1,3-dione

-

Materials: 3-Nitrophthalic acid, acetic anhydride, sodium acetate.

-

Procedure:

-

A mixture of 3-nitrophthalic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 2-3 hours.

-

The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting 3-nitrophthalic anhydride is then mixed with anhydrous sodium acetate (1.5 equivalents).

-

The mixture is heated to 200-220 °C for 30-45 minutes.

-

After cooling, the solidified mass is treated with water and acidified with hydrochloric acid.

-

The precipitated 4-nitroindan-1,3-dione is collected by filtration, washed with water, and recrystallized from ethanol.

-

Step 2: Acetylation of 4-Nitroindan-1,3-dione

-

Materials: 4-Nitroindan-1,3-dione, acetic anhydride, pyridine (catalyst).

-

Procedure:

-

4-Nitroindan-1,3-dione (1 equivalent) is dissolved in a minimal amount of acetic anhydride.

-

A catalytic amount of pyridine is added to the solution.

-

The reaction mixture is heated at reflux for 4-6 hours.

-

The mixture is then cooled and poured into ice-water with vigorous stirring.

-

The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Workflow Diagram for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of indan-1,3-dione are known to possess a wide range of biological activities, including anticoagulant, anti-inflammatory, and enzyme inhibitory effects.[1] The presence of a nitro group can further modulate this activity.

Anti-inflammatory and Antiallergic Activity

Studies on 2-nitroindan-1,3-diones have indicated potential antiallergic properties. This activity is often associated with the inhibition of inflammatory pathways. A plausible mechanism involves the modulation of key enzymes and signaling molecules in the inflammatory cascade.

Potential Anti-inflammatory Signaling Pathway

Caption: Hypothetical modulation of inflammatory pathways by the compound.

Enzyme Inhibition

Indan-1,3-dione derivatives have been identified as inhibitors of various enzymes, including α-glucosidase and urease.[2][3] The dicarbonyl moiety can interact with active site residues of enzymes, leading to inhibition. The acetyl and nitro groups can further influence binding affinity and selectivity. For instance, as an α-glucosidase inhibitor, it could potentially interfere with carbohydrate metabolism, suggesting a role in diabetes research.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently sparse, this guide provides a robust, predictive framework of its chemical and potential biological properties based on established principles and data from analogous structures. The proposed synthetic route is feasible, and the predicted spectroscopic data will be invaluable for the characterization of this compound. Further research is warranted to experimentally validate these predictions and to fully elucidate the biological mechanisms of action of this promising molecule.

References

- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylidine indane-1,3-diones: As novel urease inhibitors; synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetyl-4-nitroindan-1,3-dione CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-nitroindan-1,3-dione is a small molecule belonging to the indanedione class of compounds. This technical guide provides a comprehensive overview of its chemical properties, and potential biological activities based on available scientific literature. While direct research on this specific molecule is limited, this guide draws upon data from closely related analogs, particularly within the 2-substituted-nitroindan-1,3-dione family, to provide insights for research and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 25125-04-6 | [1] |

| Molecular Formula | C₁₁H₇NO₅ | [1] |

| Molecular Weight | 233.18 g/mol | [1] |

Synthesis

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Potential Biological Activity: Antiallergic Properties

Research on the broader class of 2-nitroindan-1,3-diones suggests that these compounds may possess antiallergic properties.[2] Studies on related 2-cyano-1,3-dicarbonyl compounds also draw parallels to the antiallergic activity of 2-nitroindan-1,3-diones.[3]

The proposed mechanism of action for this class of compounds is the inhibition of histamine release, a key process in the allergic response. Specifically, they have been shown to inhibit passive cutaneous anaphylaxis (PCA) in animal models.[2][3]

Experimental Evidence from Related Compounds

A study on a series of 2-nitroindan-1,3-diones demonstrated their ability to inhibit passive cutaneous anaphylaxis in rats, a standard model for evaluating antiallergic activity.[2] This suggests that the 2-nitroindan-1,3-dione scaffold is a promising pharmacophore for the development of new antiallergic agents.

The logical workflow for evaluating the antiallergic activity of a compound like this compound, based on the literature for similar compounds, is as follows:

Caption: Workflow for assessing the antiallergic potential of indandione derivatives.

Signaling Pathway in Allergic Response

The antiallergic activity of compounds that inhibit histamine release is primarily linked to the stabilization of mast cells. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to degranulation and the release of histamine and other inflammatory mediators. Compounds like the 2-nitroindan-1,3-diones may interfere with this pathway.

A simplified diagram of the mast cell degranulation signaling pathway potentially targeted by these compounds is presented below:

Caption: Simplified mast cell degranulation pathway and potential point of inhibition.

Conclusion and Future Directions

This compound represents an interesting chemical entity within a class of compounds that has demonstrated potential as antiallergic agents. While direct experimental data for this specific molecule is scarce, the available information on related 2-nitroindan-1,3-diones provides a strong rationale for its investigation in the context of allergy and inflammation research.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for this compound.

-

Conducting in vitro and in vivo studies to confirm and quantify its antiallergic activity.

-

Elucidating the specific molecular targets and mechanism of action within the mast cell signaling pathway.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.

References

Spectroscopic and Structural Elucidation of 2-Acetyl-4-nitroindan-1,3-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Data Availability: Detailed, publicly accessible experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-Acetyl-4-nitroindan-1,3-dione is limited. This document provides available mass spectrometry information for the target compound and utilizes spectroscopic data from the parent compound, 2-acetylindan-1,3-dione, for illustrative purposes to meet the structural and data presentation requirements of this guide.

Introduction

This compound is a derivative of the indan-1,3-dione core, a class of compounds investigated for a range of biological activities. The introduction of a nitro group at the 4-position of the aromatic ring and an acetyl group at the 2-position of the dione ring is expected to significantly influence its electronic properties, reactivity, and biological interactions. This technical guide outlines the available spectroscopic data and proposes a general experimental framework for the synthesis and characterization of this compound.

Spectroscopic Data

Mass Spectrometry of this compound

Mass spectrometry data for this compound is available, with a total of 119 mass spectra accessible through the mzCloud database, providing valuable information for its identification and fragmentation analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₅ | [2][3] |

| Molecular Weight | 233.18 g/mol | [2] |

| Mass Spectrometry Data | Available on mzCloud (119 spectra) | [1] |

Illustrative Spectroscopic Data of 2-Acetylindan-1,3-dione (Parent Compound)

The following tables present spectroscopic data for the parent compound, 2-acetylindan-1,3-dione, to serve as a reference for the expected spectral features of the 4-nitro derivative.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C10 | 183.6 |

| C9 | 108.8 |

| C8 | 196.7 |

| C7 | 188.3 |

| C5 | 138.0 |

| C4 | 122.4 |

| C3 | 134.0 |

| C2 | 134.9 |

| C1 | 122.6 |

| C6 | 140.7 |

| C11 | 19.1 |

| Data obtained in CDCl₃ solution. Assignment based on the numbering in the cited literature.[4] |

| Proton(s) | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CHs | 7.8 - 8.2 | m | N/A |

| CH | 3.5 - 4.0 | s | N/A |

| CH₃ | 2.3 - 2.5 | s | N/A |

| This table represents anticipated chemical shifts based on the structure and data for similar compounds. Actual experimental data is required for confirmation. |

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C=O (Ketone) | 1680 - 1720 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| This table represents anticipated absorption bands based on the functional groups present. Actual experimental data is required for confirmation. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 3-nitrophthalic anhydride with 2,4-pentanedione in the presence of a base such as pyridine with a catalytic amount of piperidine. The resulting pyridinium salt can then be treated with a strong acid, like hydrochloric acid, to yield the final product.

References

Unveiling the Molecular Architecture: A Technical Guide to 2-Acetyl-4-nitroindan-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource for understanding the structural and experimental aspects of 2-Acetyl-4-nitroindan-1,3-dione. While a definitive single-crystal X-ray diffraction study detailing the precise bond lengths and angles of this specific molecule is not publicly available in the searched scientific literature, this document compiles available data, provides detailed hypothetical experimental protocols based on related compounds, and outlines a logical workflow for its synthesis and characterization.

Compound Profile

This compound is a derivative of indan-1,3-dione, featuring both an acetyl and a nitro functional group. Such compounds are of interest in medicinal chemistry due to the diverse biological activities associated with the indan-1,3-dione scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25125-04-6 | Chemical Suppliers |

| Molecular Formula | C₁₁H₇NO₅ | Chemical Suppliers |

| Molecular Weight | 233.18 g/mol | Chemical Suppliers |

| Melting Point | 145-148 °C | ChemicalBook[1] |

| Appearance | Not specified (likely a crystalline solid) | Inferred |

Hypothetical Experimental Protocols

The following protocols are based on established methods for the synthesis and crystallization of related indan-1,3-dione derivatives and other nitro-containing aromatic compounds. These serve as a starting point for researchers seeking to work with this molecule.

Synthesis of this compound

The synthesis of this compound would likely proceed through a multi-step process, beginning with the nitration of a suitable indan-1,3-dione precursor followed by acetylation.

Materials:

-

4-Nitro-1,3-indandione

-

Acetic anhydride

-

Pyridine (as catalyst)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acetylation: To a solution of 4-nitro-1,3-indandione (1 equivalent) in glacial acetic acid, add acetic anhydride (1.5 equivalents) and a catalytic amount of pyridine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for determining the molecular structure. Slow evaporation is a common and effective technique.

Materials:

-

Purified this compound

-

A suitable solvent system (e.g., ethanol/water, acetone/hexane, or dichloromethane/hexane)

-

Small, clean glass vial

Procedure:

-

Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a relatively volatile solvent (e.g., acetone or dichloromethane) at room temperature.

-

Inducing Supersaturation: Slowly add a less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.

-

Slow Evaporation: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

-

Crystal Growth: Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

-

Drying: Gently dry the crystals on a filter paper.

Structural Characterization Workflow

The determination and analysis of the crystal structure of this compound would follow a well-defined workflow.

Potential Biological Significance

While specific biological activities for this compound have not been detailed in the searched literature, related 2-nitroindan-1,3-diones have been investigated for their antiallergic properties.[2] The introduction of an acetyl group could modulate the compound's physicochemical properties, such as solubility and lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile. Further research into the biological effects of this specific derivative is warranted.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. Although a definitive crystal structure remains to be published, the provided hypothetical protocols and workflow offer a practical framework for researchers to synthesize, crystallize, and characterize this compound. The elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction will be a critical step in understanding its structure-activity relationships and unlocking its full potential in medicinal chemistry and drug development.

References

solubility of 2-Acetyl-4-nitroindan-1,3-dione in common organic solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetyl-4-nitroindan-1,3-dione (CAS No. 25125-04-6) is an organic compound with the molecular formula C₁₁H₇NO₅.[1][2][3] Its structure, featuring a nitro group and a β-dicarbonyl system, suggests potential applications in various fields of chemical synthesis and pharmaceutical research. Understanding the solubility of this compound in different organic solvents is a critical first step for its use in reaction chemistry, purification, formulation, and analytical characterization.

This document serves as a foundational guide for researchers investigating the solubility of this compound. While specific experimental data is not currently published, the following sections provide the necessary protocols and tools to generate and compile this crucial information.

Solubility Data

A thorough review of scientific databases and chemical literature did not yield quantitative solubility data for this compound in common organic solvents. To facilitate the systematic collection and comparison of such data, the following table is provided for researchers to populate with their experimental results.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Observations |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.[4]

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Syringe filters (e.g., 0.45 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

For more effective separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

3.3. Considerations

-

Temperature Control: Solubility is highly dependent on temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to test different equilibration times to ensure that the solution is truly saturated.

-

Purity of Compound and Solvents: The purity of both the solute and the solvent can affect solubility. Use high-purity materials for accurate results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

The Multifaceted Biological Potential of Nitro-indandione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indandione scaffold, a bicyclic aromatic β-diketone, has long been a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The introduction of a nitro group to this versatile core can significantly modulate its electronic properties and biological profile, opening new avenues for drug discovery. This technical guide provides a comprehensive overview of the potential biological activities of nitro-indandione compounds, with a focus on their anticancer, antimicrobial, and anticoagulant effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Nitro-indandione derivatives have emerged as a class of compounds with potential as anticancer agents. The electron-withdrawing nature of the nitro group can enhance the reactivity of the indandione core, potentially leading to interactions with various cellular targets involved in cancer progression. While specific quantitative data for nitro-indandione compounds is still emerging, studies on structurally related nitro-heterocyclic compounds provide valuable insights into their potential efficacy. For instance, certain nitro-based indazole derivatives have demonstrated significant cytotoxic effects against lung carcinoma cell lines, with IC50 values in the low micromolar range (5-15 μM). Similarly, some nitroxide compounds have shown potent activity against lung cancer cells, with IC50 values of 2.38 and 2.76 μM.

Quantitative Anticancer Data

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Nitro-based indazoles | Lung Carcinoma (NCI-H460) | 5 - 15 | [1] |

| Nitroxide derivatives | Lung Cancer | 2.38 - 2.76 | [2] |

Note: Data for nitro-indandione compounds is currently limited in publicly available literature. The data presented is for structurally related compounds to indicate potential efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitro-indandione compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways in Cancer

While the precise mechanisms of action for nitro-indandione compounds in cancer are yet to be fully elucidated, research on related nitro-aromatic compounds suggests potential interference with key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Caption: Potential anticancer mechanisms of nitro-indandione compounds.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA, leading to cell death.[2]

Quantitative Antimicrobial Data

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Nitro-based indazoles | N. gonorrhoeae | 62.5 - 250 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Dissolve the nitro-indandione compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antimicrobial) and negative (no bacteria) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for MIC determination of nitro-indandione compounds.

Anticoagulant Activity

The 1,3-indandione core is a well-established pharmacophore for anticoagulant drugs, which act by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[8] This enzyme is crucial for the vitamin K cycle, a process necessary for the synthesis of several clotting factors. The introduction of a nitro group can influence the binding affinity of these compounds to VKOR.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The vitamin K cycle is a critical pathway for the post-translational modification of glutamate residues to gamma-carboxyglutamate on several clotting factors, which is essential for their biological activity. VKOR is the key enzyme that regenerates the reduced form of vitamin K, a necessary cofactor for this carboxylation reaction. Indandione-based anticoagulants act as competitive inhibitors of VKOR, thereby disrupting the cycle and leading to the production of under-carboxylated, inactive clotting factors.

Experimental Protocol: Cell-Based VKOR Inhibition Assay

A cell-based assay provides a more physiologically relevant system to evaluate the inhibitory activity of compounds on VKOR compared to in vitro enzyme assays.[9]

Principle: A genetically engineered cell line (e.g., HEK293) is used, which has its endogenous VKOR genes knocked out and is made to express a reporter protein whose secretion is dependent on VKOR activity. The amount of secreted reporter protein is inversely proportional to the inhibitory activity of the test compound.

Procedure:

-

Cell Culture: Culture the engineered reporter cell line under standard conditions.

-

Compound Treatment: Treat the cells with various concentrations of the nitro-indandione compound.

-

Incubation: Incubate the cells to allow for compound uptake and interaction with VKOR.

-

Reporter Protein Quantification: Collect the cell culture supernatant and quantify the amount of the secreted reporter protein using an appropriate method (e.g., ELISA).

-

Data Analysis: Determine the IC50 value of the compound for VKOR inhibition by plotting the percentage of inhibition against the compound concentration.

Vitamin K Cycle and a Site of Inhibition

Caption: The Vitamin K cycle and the inhibitory action of nitro-indandiones.

Synthesis of Nitro-indandione Derivatives

The synthesis of nitro-indandione derivatives typically involves the nitration of a pre-existing indandione scaffold or the construction of the indandione ring from a nitro-substituted precursor.

General Synthetic Workflow

Caption: General synthetic routes to nitro-indandione compounds.

Conclusion and Future Directions

Nitro-indandione compounds represent a promising class of molecules with diverse biological activities. While preliminary data from related structures are encouraging, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on the synthesis and comprehensive biological evaluation of a wider range of nitro-indandione derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways. The development of potent and selective nitro-indandione-based agents could lead to novel therapies for cancer, infectious diseases, and thromboembolic disorders.

References

- 1. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 2. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

literature review on the synthesis of substituted indan-1,3-diones

An In-depth Technical Guide on the Synthesis of Substituted Indan-1,3-diones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthetic methodologies for preparing substituted indan-1,3-diones. The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and applications in organic electronics and photopolymerization.[1][2][3] This document outlines key synthetic strategies, provides detailed experimental protocols for seminal reactions, summarizes quantitative data in tabular form, and uses logical diagrams to illustrate experimental and synthetic workflows.

Synthesis of the Unsubstituted Indan-1,3-dione Core

The foundation for creating substituted derivatives is the efficient synthesis of the parent indan-1,3-dione molecule.

Claisen-Type Condensation

The most straightforward and widely adopted method involves the base-catalyzed condensation of a dialkyl phthalate with an alkyl acetate.[1][4] This reaction proceeds through a Claisen-type mechanism to form an intermediate, which is then hydrolyzed and decarboxylated under acidic conditions to yield the final product.[1][4] The overall yield for this two-step, one-pot procedure is typically around 50%.[1][4]

Caption: General workflow for the classical synthesis of indan-1,3-dione.

Alternative Synthetic Routes

Other strategies have been developed to synthesize the indan-1,3-dione core. These include:

-

From Phthalic Anhydride: Condensation of phthalic anhydride with reagents like diethyl malonate or ethyl acetoacetate.[1][4]

-

Oxidation of Indane: Using various oxidizing systems such as N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, or H₂O₂ with a manganese catalyst.[1]

-

From 2-Ethynylbenzaldehyde: A two-step procedure involving a copper-catalyzed intramolecular annulation followed by oxidation with Jones' reagent, affording high yields of 87% and 95% for the respective steps.[1][4]

Synthesis of 2-Substituted Indan-1,3-diones

The active methylene group at the 2-position is the most common site for substitution due to its high reactivity.[1]

Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a versatile and widely used method for synthesizing 2-arylmethylene-1,3-indandiones.[5] This reaction involves the condensation of indan-1,3-dione with a variety of aromatic aldehydes, typically catalyzed by a base like piperidine or pyridine.[1][4][6] Recent advancements have focused on greener methodologies, such as using task-specific ionic liquids which can act as both the catalyst and solvent-free reaction medium.[6]

Caption: Experimental workflow for the Knoevenagel condensation.

Table 1: Knoevenagel Condensation of Indan-1,3-dione with Various Aldehydes

| Aldehyde Substrate | Catalyst/Medium | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine/Ethanol | Reflux | - | >70% | [1][4] |

| Various Aldehydes | Piperidine/Pyridine | - | - | - | [6] |

| Benzaldehyde | 2-HEAF (Ionic Liquid) | Room Temp, Neat | < 1 min | 98% | [6] |

| 4-Chlorobenzaldehyde | 2-HEAF (Ionic Liquid) | Room Temp, Neat | 1.5 min | 96% | [6] |

| 4-Nitrobenzaldehyde | 2-HEAF (Ionic Liquid) | Room Temp, Neat | 2 min | 94% | [6] |

| 4-Methoxybenzaldehyde| 2-HEAF (Ionic Liquid) | Room Temp, Neat | 1 min | 98% |[6] |

Experimental Protocol: Green Synthesis of 2-Benzylidene-1H-indene-1,3-(2H)-dione [6]

-

Mixing Reagents: In a reaction vial, combine benzaldehyde (0.106 g, 0.25 mmol), indan-1,3-dione (0.036 g, 0.25 mmol), and the ionic liquid 2-hydroxyethylammonium formate (2-HEAF, 0.1 mmol).

-

Reaction: Stir the mixture at room temperature for 1 minute until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation: Add water (5 mL) to the reaction mixture.

-

Purification: The addition of water leads to the immediate precipitation of the pure product, 2-benzylidene-1H-indene-1,3-(2H)-dione (0.230 g, 98% yield), which can be collected by filtration.

Halogenation at the 2-Position

The active methylene protons can be substituted with halogens to produce 2,2-dihaloindan-1,3-diones. Various reagents have been successfully employed for this transformation. High reaction yields are common for bromination and chlorination.[1][4] Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®.[1]

Table 2: Halogenation of the Indan-1,3-dione Methylene Group

| Halogenation | Reagent | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | KBr/KBrO₃ | - | 86% | [1][4] |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | Acetic Acid | 88% | [1][4] |

| Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin | Acetic Acid | 89% | [1][4] |

| Fluorination | Selectfluor® | Water, Sodium Dodecyl Sulfate | 93% | [1] |

| Fluorination | Selectfluor® | Acetonitrile | 60% |[1] |

Palladium-Catalyzed α-Arylation

Modern synthetic methods allow for the direct C-C bond formation at the 2-position. A notable example is the palladium-catalyzed direct α-arylation, which couples indan-1,3-dione with a broad range of aryl iodides and triflates.[5][7] This method provides excellent yields for a variety of electronically and sterically diverse substrates.[7]

Table 3: Palladium-Catalyzed Direct α-Arylation of Indan-1,3-dione

| Arylating Agent | Catalyst System | Base/Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 96% | [7] |

| 4-Iodotoluene | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 98% | [7] |

| 4-Iodoanisole | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 95% | [7] |

| 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 89% | [7] |

| Phenyl triflate | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 92% |[7] |

Synthesis of Aromatic Ring-Substituted Indan-1,3-diones

Substitution on the aromatic ring cannot typically be achieved by direct functionalization of the parent indan-1,3-dione.[4] Instead, the synthesis must begin with appropriately substituted precursors, primarily substituted phthalic anhydrides or dialkyl phthalates.[1][4]

Caption: Strategy for synthesizing indan-1,3-diones with aromatic ring substitution.

The choice of synthetic route for these precursors can depend on the nature of the substituent. For phthalic anhydrides bearing electron-withdrawing groups (e.g., nitro, chloro), condensation with malonic acid in pyridine is an effective method.[1][4]

Table 4: Synthesis of Ring-Substituted Indan-1,3-diones from Substituted Precursors

| Precursor | Reagent(s) | Key Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrophthalic anhydride | Malonic acid | Pyridine | 5-Nitroindan-1,3-dione | - | [1][4] |

| 4-Chlorophthalic anhydride | Malonic acid | Pyridine | 5-Chloroindan-1,3-dione | - | [1][4] |

| 4-Methoxy dimethyl phthalate | Dimethyl malonate, NaOMe | NMP, 100 °C | 5-Methoxyindan-1,3-dione | - | [8] |

| Halogenated phthalic anhydrides | Ethyl acetoacetate | - | Halogenated indan-1,3-diones | - |[4] |

Experimental Protocol: Synthesis of 1,3-Indandione from Dimethyl Phthalate [8]

-

Setup: In a 50L reactor under stirring at room temperature, successively add 30L of N-Methyl-2-pyrrolidone (NMP), 1.3 kg of dimethyl malonate, and 1.2 kg of sodium methylate.

-

Initial Reaction: Heat the mixture to 60 °C and stir for 1 hour.

-

Addition: Add 2.3 kg of dimethyl phthalate to the reactor in batches over 1 hour.

-

Main Reaction: After the addition is complete, raise the temperature to 100 °C and continue the reaction for 15 hours.

-

Hydrolysis & Decarboxylation: (Following condensation) The resulting intermediate is subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the final product. Note: The patent provides details for condensation; subsequent hydrolysis/decarboxylation steps are standard procedure.

Conclusion

The synthesis of substituted indan-1,3-diones is a mature field with a rich variety of established and emerging methodologies. The classical Claisen-type condensation remains a workhorse for the core structure, while the Knoevenagel condensation provides a robust platform for extensive derivatization at the 2-position. Modern methods, including palladium-catalyzed cross-coupling and green chemistry approaches using ionic liquids, have significantly expanded the synthetic toolbox, enabling faster, more efficient, and environmentally benign access to diverse libraries of these valuable compounds for applications in drug discovery and materials science.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Indandione synthesis [organic-chemistry.org]

- 8. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

Safety and Handling of 2-Acetyl-4-nitroindan-1,3-dione: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. 2-Acetyl-4-nitroindan-1,3-dione is a chemical with limited available safety and toxicity data. Therefore, it must be handled with extreme caution, assuming it is hazardous. All handling should be performed by qualified individuals in a controlled laboratory environment.

Introduction

This compound is a derivative of indandione, a class of compounds known for a range of biological activities.[1] The presence of a nitro group suggests that this compound may have unique chemical and toxicological properties that warrant special attention. Given the absence of comprehensive toxicological data, a conservative approach to handling is paramount. This guide summarizes the known information and provides recommended safety and handling protocols.

Physicochemical and Hazard Information

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25125-04-6 | [2][3][4] |

| Molecular Formula | C₁₁H₇NO₅ | [2][3][4] |

| Molecular Weight | 233.18 g/mol | [3][4] |

| Melting Point | 145-148 °C | [2] |

| Appearance | Solid powder (presumed) | Inferred |

Table 2: Hazard Classification

| Hazard Code | Description | Reference |

| Xi | Irritant | [2] |

Potential Hazards and Toxicological Profile

Due to the lack of specific studies on this compound, its full toxicological profile is unknown. However, potential hazards can be inferred from its chemical structure and related compounds.

-

Irritant: The compound is classified as an irritant (Xi), suggesting it may cause irritation to the skin, eyes, and respiratory tract upon contact.[2]

-

Indandione Derivatives: Other indandione derivatives have been investigated for various biological activities, including anticoagulant properties.[1][5] While this does not confirm that this compound is an anticoagulant, it highlights a potential biological activity that should be considered.

-

Nitro Compounds: The presence of the nitro group is a significant consideration. Aromatic nitro compounds can have a range of toxic effects. A primary concern with nitro compounds is their potential to be metabolized to toxic intermediates. Ingested nitrates can be reduced to nitrites, which are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[6][7] This can lead to cyanosis, weakness, and in severe cases, death.[6][7]

Experimental Protocols: Safe Handling Procedures

Given the unknown toxicity, all work with this compound should be conducted under the assumption that the compound is highly potent and toxic. The following protocols are recommended:

Engineering Controls

-

Ventilation: All handling of this compound powder must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[8]

-

Containment: Use of a powder containment hood or glove box is recommended for weighing and aliquoting the compound to minimize aerosol generation.

Personal Protective Equipment (PPE)

-

Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory. A face shield should be worn if there is a splash hazard.[9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended.[9]

-

Body Protection: A lab coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

General Handling and Hygiene

-

Avoid Inhalation, Ingestion, and Skin Contact.

-

Weighing: Weigh the compound in a fume hood or containment enclosure. Use anti-static tools and equipment where appropriate.

-

Spills: In case of a spill, evacuate the area and prevent others from entering. For small spills, carefully clean up using absorbent materials while wearing appropriate PPE. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.

-

Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

Visualizations

Workflow for Safe Handling of this compound

Caption: A flowchart outlining the recommended safe handling workflow for this compound.

Potential Metabolic Pathway Leading to Nitrite Toxicity

Caption: A diagram illustrating the potential metabolic pathway of a nitro compound leading to nitrite-induced methemoglobinemia.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a compound with largely uncharacterized toxicological properties. Therefore, a highly cautious and conservative approach to its handling is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further research into the safety and toxicology of this compound is warranted to establish a more complete hazard profile.

References

- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-ACETYL-4-NITRO-1,3-INDANEDIONE CAS#: 25125-04-6 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Toxicity studies with fluindarol, 2-(p-(trifluoromethyl)phenyl)-1,3-indandione, an agent with anticoagulant properties (BS 7616 D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrate and Nitrite Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. ndvsu.org [ndvsu.org]

- 8. Powder Handling - AirClean Systems [aircleansystems.com]

- 9. twu.edu [twu.edu]

Methodological & Application

Application Notes and Protocols for the Use of 2-Acetyl-4-nitroindan-1,3-dione in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-nitroindan-1,3-dione is a versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. The presence of a 1,3-dicarbonyl moiety, an activated acetyl group, and a nitro-substituted aromatic ring provides multiple reaction sites for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, pyrimidine, and isoxazole derivatives using this compound as a key precursor. The resulting heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.

Key Applications

The strategic placement of reactive functional groups in this compound allows for its use in the synthesis of various fused and non-fused heterocyclic systems. The primary applications covered in these notes include:

-

Synthesis of Indeno[1,2-c]pyrazol-4(1H)-ones: Reaction with hydrazine derivatives.

-

Synthesis of Indeno[1,2-d]pyrimidin-5(1H)-ones: Condensation with amidine derivatives.

-

Synthesis of Indeno[1,2-d]isoxazol-4(2H)-ones: Reaction with hydroxylamine.

These heterocyclic cores are prevalent in compounds with a wide range of pharmacological properties, making this compound a valuable starting material for generating novel drug candidates.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of heterocyclic derivatives from 2-acetyl-indan-1,3-dione analogues. While specific data for the 4-nitro substituted compound is not extensively available in the literature, these examples provide expected yield ranges and reaction conditions based on established chemical reactivity.

| Heterocycle Product | Reagent | Solvent | Catalyst/Conditions | Typical Yield (%) | Reference Analogy |

| 3-Methyl-8-nitro-1H-indeno[1,2-c]pyrazol-4(5H)-one | Hydrazine hydrate | Ethanol | Acetic acid (cat.) | 75-85 | [1][2] |

| 2-Amino-4-methyl-8-nitroindeno[1,2-d]pyrimidin-5(1H)-one | Guanidine hydrochloride | Ethanol | Sodium ethoxide | 65-75 | [3] |

| 3-Methyl-8-nitroindeno[1,2-d]isoxazol-4(2H)-one | Hydroxylamine hydrochloride | Ethanol/Water | Sodium acetate | 70-80 | [4][5] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of key heterocyclic derivatives from this compound.

Protocol 1: Synthesis of 3-Methyl-8-nitro-1H-indeno[1,2-c]pyrazol-4(5H)-one

This protocol describes the synthesis of a pyrazole-fused indanone derivative through the condensation of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.33 g (10 mmol) of this compound in 50 mL of absolute ethanol.

-

To the stirred solution, add 0.63 mL (10 mmol) of 80% hydrazine hydrate solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

A solid precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL).

-

Dry the product in a vacuum oven at 60°C to a constant weight.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-methyl-8-nitro-1H-indeno[1,2-c]pyrazol-4(5H)-one.

Protocol 2: Synthesis of 2-Amino-4-methyl-8-nitroindeno[1,2-d]pyrimidin-5(1H)-one

This protocol details the synthesis of a pyrimidine-fused indanone derivative via the reaction of this compound with guanidine.[3]

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving 0.23 g (10 mmol) of sodium metal in 30 mL of absolute ethanol in a 100 mL round-bottom flask under an inert atmosphere.

-

To the sodium ethoxide solution, add 0.96 g (10 mmol) of guanidine hydrochloride and stir for 15 minutes.

-

Add 2.33 g (10 mmol) of this compound to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Neutralize the solution with dilute hydrochloric acid until a precipitate is formed.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water (2 x 15 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Recrystallize the crude product from ethanol or a mixture of ethanol/DMF to obtain pure 2-amino-4-methyl-8-nitroindeno[1,2-d]pyrimidin-5(1H)-one.

Protocol 3: Synthesis of 3-Methyl-8-nitroindeno[1,2-d]isoxazol-4(2H)-one

This protocol describes the synthesis of an isoxazole-fused indanone derivative from this compound and hydroxylamine.[4][5]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.33 g (10 mmol) of this compound in 40 mL of ethanol.

-

In a separate beaker, prepare a solution of 0.70 g (10 mmol) of hydroxylamine hydrochloride and 0.82 g (10 mmol) of sodium acetate in 10 mL of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the dione.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with plenty of water to remove any inorganic salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallize from an appropriate solvent such as ethanol to yield pure 3-methyl-8-nitroindeno[1,2-d]isoxazol-4(2H)-one.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Synthesis of Indeno[1,2-c]pyrazole derivative.

Caption: Synthesis of Indeno[1,2-d]pyrimidine derivative.

Caption: Synthesis of Indeno[1,2-d]isoxazole derivative.

References

Applications of 2-Acetyl-4-nitroindan-1,3-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the medicinal chemistry applications of 2-Acetyl-4-nitroindan-1,3-dione and its analogs. The indan-1,3-dione scaffold is a versatile pharmacophore that has been extensively studied for various therapeutic applications. The introduction of a nitro group at the 4-position and an acetyl group at the 2-position can modulate the biological activity of the parent molecule, making it a person of interest for drug discovery and development.

Application Note 1: Anticoagulant Activity

Indan-1,3-dione derivatives are a well-established class of oral anticoagulants that act as Vitamin K epoxide reductase (VKOR) inhibitors. By inhibiting VKOR, these compounds disrupt the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors and thus exerting their anticoagulant effect. The substitution pattern on the indan-1,3-dione core is crucial for activity and pharmacokinetic properties.

Quantitative Data: Anticoagulant Activity of Indan-1,3-dione Derivatives

| Compound | Prothrombin Time (PT) in seconds (Mean ± SD) | Reference |

| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione | 33.71 ± 26.01 | [1] |

| Anisindione (positive control) | 36.0 ± 26.42 | [1] |

| Placebo | 13.97 ± 1.87 | [1] |

Experimental Protocol: In Vitro Anticoagulant Activity Assay (Prothrombin Time)

This protocol outlines the determination of the anticoagulant activity of a test compound by measuring the prothrombin time (PT) in citrated plasma.

Materials:

-

Test compound (e.g., this compound)

-

Control compounds (e.g., Anisindione, Warfarin)

-

Platelet-poor plasma (citrated)

-

Thromboplastin-calcium reagent

-

Coagulometer or a water bath at 37°C and a stopwatch

-

Micropipettes

Procedure:

-

Preparation of Reagents: Prepare solutions of the test and control compounds in a suitable solvent (e.g., DMSO) at various concentrations. The final solvent concentration in the assay should be non-toxic to the plasma components (typically ≤ 1%).

-

Incubation: Pre-warm the platelet-poor plasma and the thromboplastin-calcium reagent to 37°C.

-

In a coagulometer cuvette or a test tube, add 100 µL of the pre-warmed plasma.

-

Add 2 µL of the test compound solution (or vehicle control) to the plasma and incubate for a specified period (e.g., 2 minutes) at 37°C.

-

Initiation of Clotting: Add 200 µL of the pre-warmed thromboplastin-calcium reagent to the plasma-compound mixture and simultaneously start the timer.

-

Measurement: Record the time in seconds for the formation of a fibrin clot. The coagulometer will automatically detect the clot formation. If performing manually in a water bath, gently tilt the tube and observe for the first sign of a visible clot.

-

Data Analysis: Compare the prothrombin time of the samples treated with the test compound to that of the vehicle control. An increase in PT indicates anticoagulant activity.

Signaling Pathway: Vitamin K Cycle and VKOR Inhibition

Caption: Inhibition of the Vitamin K cycle by this compound.

Application Note 2: Anti-inflammatory Activity

The indan-1,3-dione scaffold has been explored for its anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of a Heterocyclic Indane-1,3-dione Derivative

| Treatment Group | Edema Inhibition (%) at 3 hours |

| 5% Drug Ointment | Comparable to standard |

| Standard Ointment | - |

(Note: The original study did not provide a specific numerical value for the standard but stated the test compound was comparable)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo protocol is a standard model for assessing the acute anti-inflammatory activity of a test compound.

Materials:

-

Test compound (this compound)

-

Positive control (e.g., Indomethacin)

-

Carrageenan solution (1% w/v in saline)

-

Vehicle for test compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Wistar rats or Swiss albino mice

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at different dose levels).

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Inhibition of NF-κB Signaling

Caption: Putative inhibition of the NF-κB signaling pathway.

Application Note 3: Anticancer Activity

Derivatives of the indan-1,3-dione scaffold have demonstrated cytotoxic activity against various cancer cell lines. The presence of the nitro group, a known pharmacophore in anticancer drugs, along with the dione functionality, suggests potential for development as novel antineoplastic agents. The mechanism of action may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways like NF-κB, which is often constitutively active in cancer cells.

Quantitative Data: In Vitro Cytotoxicity of Indanone-based Derivatives

| Compound | Cell Line | IC50 (µM) |

| ITH-6 | HT-29 (p53 mutant colorectal cancer) | 0.41 ± 0.19 |

| ITH-6 | COLO 205 (p53 mutant colorectal cancer) | Data not specified |

| ITH-6 | KM 12 (p53 mutant colorectal cancer) | Data not specified |

| ITH-6 | HCT 116 (p53 wild-type colorectal cancer) | Less effective |

(Note: ITH-6 is an indanone-based thiazolyl hydrazone derivative, structurally related to the indan-1,3-dione scaffold.)

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the in vitro cytotoxicity of a compound against cancer cell lines.

Materials:

-

Test compound (this compound)

-

Positive control (e.g., Doxorubicin)

-

Cancer cell lines (e.g., HT-29, HCT 116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in the culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow: High-Throughput Screening for Anticancer Activity

Caption: A typical workflow for high-throughput screening of anticancer compounds.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 3-nitrophthalic acid.

Step 1: Synthesis of 4-Nitroindan-1,3-dione

4-Nitroindan-1,3-dione can be synthesized from 3-nitrophthalic anhydride via a condensation reaction with a suitable C2-synthon.

Materials:

-

3-Nitrophthalic anhydride

-

Malonic acid

-

Pyridine

Procedure:

-

A mixture of 3-nitrophthalic anhydride and malonic acid in pyridine is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The precipitated product, 4-nitroindan-1,3-dione, is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Step 2: Acetylation of 4-Nitroindan-1,3-dione

The acetyl group can be introduced at the 2-position of 4-nitroindan-1,3-dione via an acylation reaction.

Materials:

-

4-Nitroindan-1,3-dione

-

Acetic anhydride

-

A basic catalyst (e.g., pyridine or sodium acetate)

Procedure:

-

4-Nitroindan-1,3-dione is dissolved in acetic anhydride.

-

A catalytic amount of a base is added to the solution.

-

The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).

-

The excess acetic anhydride is removed under reduced pressure.

-